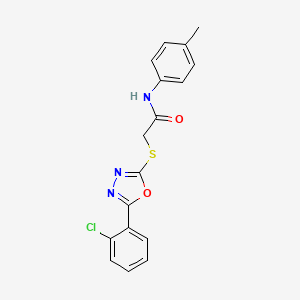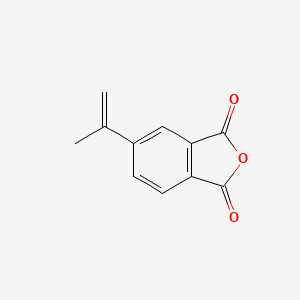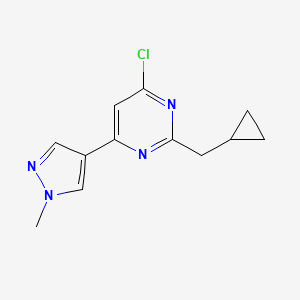
4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine typically involves a multi-step process. One common method involves the oxidation of 4-chloro-2-(methylthio)pyrimidine to 4-chloro-2-(methylsulfonyl)pyrimidine. This intermediate is then subjected to sulfonyl displacement with N-(1-methyl-1H-pyrazol-4-yl)formamide under basic conditions, followed by in situ hydrolysis of the N-formyl intermediate .
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with optimizations for industrial conditions. This includes the use of efficient catalysts, optimized reaction temperatures, and scalable purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: Conversion of methylthio groups to methylsulfonyl groups.
Substitution: Displacement of sulfonyl groups with nucleophiles like N-(1-methyl-1H-pyrazol-4-yl)formamide.
Common Reagents and Conditions
Oxidizing Agents: Used for the oxidation of methylthio groups.
Bases: Employed in the sulfonyl displacement reactions.
Hydrolysis Conditions: Acidic or basic conditions for the hydrolysis of intermediates.
Major Products
The major product of these reactions is this compound, with potential by-products depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-(methylthio)pyrimidine: A precursor in the synthesis of the target compound.
4-Chloro-2-(methylsulfonyl)pyrimidine: An intermediate in the synthetic route.
Uniqueness
4-Chloro-2-(cyclopropylmethyl)-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopropylmethyl group and a pyrazolyl group on the pyrimidine ring differentiates it from other pyrimidine derivatives .
Propriétés
Formule moléculaire |
C12H13ClN4 |
|---|---|
Poids moléculaire |
248.71 g/mol |
Nom IUPAC |
4-chloro-2-(cyclopropylmethyl)-6-(1-methylpyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C12H13ClN4/c1-17-7-9(6-14-17)10-5-11(13)16-12(15-10)4-8-2-3-8/h5-8H,2-4H2,1H3 |
Clé InChI |
IRIQJGRYYAAUOC-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)C2=CC(=NC(=N2)CC3CC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



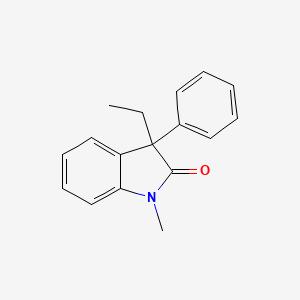

![7-Methyl-3-(pyrrolidin-2-yl)-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11775536.png)

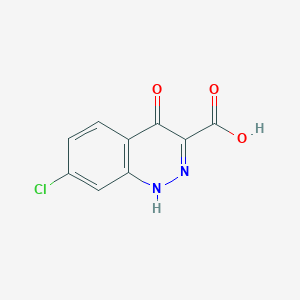


![7-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775566.png)
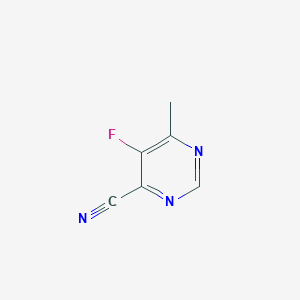
![6-[4-(4-carboxyphenyl)-6-(5-carboxypyridin-2-yl)pyridin-2-yl]pyridine-3-carboxylic acid](/img/structure/B11775578.png)
![4-tert-Butyl 5-methyl 2-bromo-4H-thieno[3,2-b]pyrrole-4,5-dicarboxylate](/img/structure/B11775580.png)
